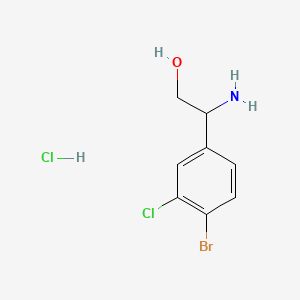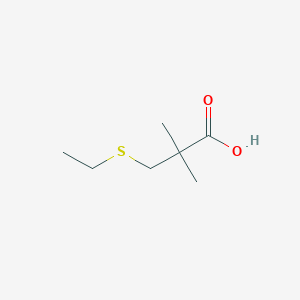
2-(Dimethylamino)benzimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Dimethylamino)benzimidamide is an organic compound with the molecular formula C9H13N3. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole and its derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)benzimidamide typically involves the reaction of 2-aminobenzonitrile with dimethylamine. The reaction is usually carried out in the presence of a catalyst such as aluminum chloride. The reaction conditions may vary, but it is generally performed under reflux conditions in a suitable solvent such as ethanol or water .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This may involve the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Dimethylamino)benzimidamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to amines or other reduced forms.
Substitution: It can undergo substitution reactions where the dimethylamino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents such as ethanol or water .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzimidamides .
Wissenschaftliche Forschungsanwendungen
2-(Dimethylamino)benzimidamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(Dimethylamino)benzimidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
2-(Dimethylamino)benzimidamide can be compared with other similar compounds, such as:
Benzimidazole: The parent compound with a wide range of biological activities.
2-Aminobenzimidazole: A derivative with similar properties but different functional groups.
2-(Methylamino)benzimidamide: A closely related compound with a single methyl group instead of a dimethylamino group.
These compounds share some similarities in their chemical structure and properties but differ in their specific applications and biological activities.
Eigenschaften
Molekularformel |
C9H13N3 |
|---|---|
Molekulargewicht |
163.22 g/mol |
IUPAC-Name |
2-(dimethylamino)benzenecarboximidamide |
InChI |
InChI=1S/C9H13N3/c1-12(2)8-6-4-3-5-7(8)9(10)11/h3-6H,1-2H3,(H3,10,11) |
InChI-Schlüssel |
RGTIDHAONYGHFR-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=CC=C1C(=N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[3-(Difluoromethylsulfanyl)phenyl]ethanone](/img/structure/B13604429.png)
![3-[(Pyridin-4-yl)formamido]propanoicacidhydrochloride](/img/structure/B13604433.png)



![{(2R,3S,5R)-5-[4-amino-3-(ethylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-3-hydroxytetrahydrofuran-2-yl}methyl sulfamate](/img/structure/B13604441.png)
![2-(Benzo[d][1,3]dioxol-5-yl)cyclopropan-1-amine](/img/structure/B13604445.png)

![3-iodo-1H-pyrrolo[2,3-c]pyridin-5-amine](/img/structure/B13604460.png)



